Product packaging for 3-Benzoyl-6-methyl-2H-chromen-2-one(Cat. No.:CAS No. 327613-95-6)

3-Benzoyl-6-methyl-2H-chromen-2-one

Cat. No.: B2681949
CAS No.: 327613-95-6
M. Wt: 264.28
InChI Key: NJGYGQUZQAQHJJ-UHFFFAOYSA-N
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Description

3-Benzoyl-6-methyl-2H-chromen-2-one is an organic compound with the molecular formula C17H12O3 and an average mass of 264.280 Da . It is registered under CAS Number 327613-95-6 . This compound belongs to the coumarin family, a class of heterocyclic compounds with a benzo-α-pyrone moiety that is extensively applied in pharmacological, cosmetic, and medicinal research . Coumarin derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties . They have gained renewed scientific interest for their potential in therapeutic areas such as neurodegenerative disorders and diabetes mellitus, with some derivatives being investigated as dual inhibitors of α-glucosidase and α-amylase for the management of postprandial hyperglycemia . The 3-benzoyl substitution on the coumarin scaffold is a key functionalization that can be utilized in further synthetic transformations, such as cyclization reactions, to build more complex molecular architectures like spirocyclic compounds, which are valuable in medicinal chemistry for their balanced conformational rigidity and flexibility . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O3 B2681949 3-Benzoyl-6-methyl-2H-chromen-2-one CAS No. 327613-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoyl-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-11-7-8-15-13(9-11)10-14(17(19)20-15)16(18)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGYGQUZQAQHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rationale for Dedicated Research on 3 Benzoyl 6 Methyl 2h Chromen 2 One

Classical and Contemporary Approaches to Chromen-2-one Core Synthesis

The construction of the fundamental chromen-2-one ring system can be achieved through various condensation and olefination reactions. These classical methods remain cornerstones of coumarin synthesis, while contemporary advancements have focused on improving efficiency, yield, and environmental compatibility. jmchemsci.comsamipubco.comscispace.com

The Pechmann condensation, first reported in 1883, is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or carboxylic acid under acidic conditions. sciensage.infosathyabama.ac.innih.gov The reaction typically involves an initial transesterification followed by an intramolecular cyclization and dehydration. samipubco.comsathyabama.ac.in

A variety of acid catalysts are employed, including sulfuric acid, trifluoroacetic acid, aluminum chloride, and zirconium tetrachloride. scispace.comsciensage.inforesearchgate.net Modern variations have introduced solid acid catalysts and ionic liquids to mitigate issues associated with hazardous traditional catalysts, such as large acidic waste streams and harsh reaction conditions. researchgate.netrsc.org For instance, catalysts like HClO₄·SiO₂, sulfated zirconia, and poly(4-vinylpyridinium) hydrogen sulfate (B86663) have been used effectively, sometimes under solvent-free or microwave irradiation conditions to improve yields and reduce reaction times. scispace.comrsc.orgscispace.com

Table 1: Catalysts Used in Pechmann Condensation for Coumarin Synthesis

Catalyst TypeExamplesConditionsReference
Brønsted AcidsH₂SO₄, Trifluoroacetic Acid (TFA)Conventional heating scispace.comsciensage.info
Lewis AcidsAlCl₃, ZnCl₂, ZrCl₄, TiCl₄, InCl₃Conventional heating scispace.comsciensage.inforesearchgate.net
Heterogeneous/Solid AcidsAmberlyst-15, HClO₄·SiO₂, Sulfated TitaniaSolvent-free, Microwave/Ultrasound scispace.comresearchgate.netrsc.org
Ionic Liquids[Msim]HSO₄Solvent-free, 40°C jmchemsci.com

The Knoevenagel condensation provides a primary route to 3-substituted coumarins by reacting a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonate ester or a β-ketoester. jmchemsci.comsamipubco.comingentaconnect.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). jmchemsci.comsciensage.info

Recent advancements have focused on developing greener and more efficient protocols. For example, the reaction has been successfully carried out using L-lysine or L-proline as an organocatalyst, often in water or ethanol, which serves as an environmentally benign solvent. ingentaconnect.combiomedres.us Solvent-free conditions, sometimes activated by microwave irradiation with catalysts like silica (B1680970) gel or basic alumina, have also proven effective, offering improvements over traditional methods. slideshare.net The use of water as a solvent can be particularly advantageous, as it is non-toxic, and in some cases, leads to better yields compared to organic solvents due to hydrophobic effects. ingentaconnect.comclockss.org

The Wittig reaction offers an alternative pathway to coumarins, particularly for those that may be difficult to synthesize using condensation methods. jmchemsci.comijcce.ac.ir The general strategy involves the reaction of a phosphonium (B103445) ylide with an o-hydroxybenzaldehyde or o-hydroxyketone. jmchemsci.comsciensage.info An intramolecular Wittig reaction approach has been developed where an o-hydroxybenzaldehyde is first reacted with a haloacetyl chloride, followed by treatment with triphenylphosphine (B44618) and a base to form the coumarin in a one-pot process. unigoa.ac.in

While yields can sometimes be modest, the one-pot nature of these reactions is a significant advantage. unigoa.ac.in Modifications to the Wittig reaction aim to create more environmentally friendly conditions, such as using water as a solvent or performing the reaction under solvent-free conditions, which can lead to improved yields and shorter reaction times. ijcce.ac.irrsc.org

Multi-component and one-pot syntheses are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from simple precursors, avoiding the need for isolating intermediates. scispace.com Several such protocols have been developed for coumarin synthesis.

One notable example is a three-component, one-pot synthesis of thiazolyl coumarin derivatives from an aromatic aldehyde, 3-acetyl hydroxy-coumarin, and thiourea (B124793). sciensage.info Another approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions to afford 3-benzoylcoumarins in a single step. rsc.org The Knoevenagel condensation itself can be performed as a one-pot procedure in water, where the pH is controlled to facilitate the sequential reaction steps. clockss.org These methods are highly convergent and atom-economical, representing a modern and sustainable approach to synthesizing coumarin derivatives. peerj.com

Specific Synthetic Routes Targeting this compound

The synthesis of the specifically substituted this compound can be achieved by applying general coumarin synthetic methods to appropriately substituted starting materials or through the functionalization of a pre-existing coumarin ring.

Regioselectivity is key to ensuring the correct placement of the benzoyl group at the C-3 position and the methyl group at the C-6 position.

One of the most direct methods is the Knoevenagel condensation using 2-hydroxy-5-methylbenzaldehyde (B1329341) (5-methylsalicylaldehyde) and an active methylene compound like ethyl benzoylacetate. The condensation, typically catalyzed by a base such as piperidine, first forms an intermediate which then undergoes intramolecular cyclization (lactonization) to yield the this compound. peerj.comsemanticscholar.org This approach builds the substituted coumarin ring in a single, convergent step.

Table 2: Knoevenagel Synthesis of 3-Benzoylcoumarins

Salicylaldehyde DerivativeActive Methylene CompoundCatalystProductReference
SalicylaldehydeEthyl BenzoylacetatePiperidine3-Benzoyl-2H-chromen-2-one peerj.comsemanticscholar.org
5-MethylsalicylaldehydeEthyl BenzoylacetatePiperidineThis compound Inferred from peerj.comsemanticscholar.org

Another strategy involves the direct C-H functionalization of a pre-formed 6-methyl-2H-chromen-2-one ring. Metal-catalyzed or metal-free aroylation reactions have been developed for the regioselective introduction of an acyl group at the C-3 position of the coumarin nucleus. researchgate.net For example, reacting a coumarin with an aldehyde in the presence of a catalyst system like CuO and tert-butyl hydroperoxide (TBHP) can introduce the corresponding aroyl group at the C-3 position. researchgate.net Applying this to 6-methylcoumarin (B191867) with benzaldehyde (B42025) as the aroyl source would be a plausible route to the target molecule. researchgate.netiucr.org

A Perkin reaction variant can also be considered. While the classical Perkin reaction typically yields 3-phenylcoumarins, modifications can be used. The reaction of 5-methylsalicylaldehyde with phenylacetic acid derivatives under the right conditions could potentially lead to the desired 3-benzoyl structure, though this is less direct. nih.govunica.it

Finally, an unusual one-pot synthesis has been reported where 2-hydroxybenzaldehydes react with phenylpropiolyl chloride to give 3-benzoylcoumarins directly. rsc.org Using 2-hydroxy-5-methylbenzaldehyde as the starting material in this protocol would be expected to produce this compound.

Catalyst-Mediated and Green Chemistry Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This has led to the exploration of various catalytic systems and green chemistry approaches for the synthesis of chromen-2-ones.

Metal-Catalyzed Transformations

Transition metal-catalyzed reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including coumarin derivatives. eie.grescholarship.orgmdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been extensively used in the synthesis of various heterocyclic compounds. eie.grmdpi.com For instance, palladium complexes derived from 3-acetyl-7-methoxy-2H-chromen-2-one thiosemicarbazones have been reported as efficient catalysts for the Suzuki-Miyaura coupling reaction in an aqueous medium. eie.gr Another example involves an iron-catalyzed reaction of 7-methoxycoumarin (B196161) with benzaldehyde and tert-butyl hydroperoxide (TBHP) to produce 3-benzoyl-7-methoxy-2H-chromen-2-one. iucr.org

Copper-catalyzed multicomponent reactions have also been employed for the synthesis of coumarin derivatives. A notable example is the synthesis of coumaryl-substituted glycoside derivatives via a copper-catalyzed reaction between a glycoside propargyl, a salicylaldehyde, and a tosyl azide. researchgate.net

Table 1: Examples of Metal-Catalyzed Synthesis of Chromen-2-one Derivatives
CatalystReactantsProductYield (%)Reference
FeCl₂7-Methoxycoumarin, Benzaldehyde, TBHP3-Benzoyl-7-methoxy-2H-chromen-2-oneNot Specified iucr.org
Pd(PPh₃)₄Indole derivative, Vinyl bromideIndolylether intermediate83 mdpi.com
CuIGlycoside propargyl, Salicylaldehyde, Tosyl azideCoumaryl-substituted glycosideNot Specified researchgate.net
Organocatalytic and Biocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. acs.orgdokumen.pub Proline and its derivatives are among the most widely used organocatalysts, particularly in aldol (B89426) and Mannich-type reactions. dokumen.pub L-proline has been found to be an effective catalyst for the Knoevenagel condensation of salicylaldehydes and active methylene compounds to synthesize 3-substituted coumarins in a triethanolamine (B1662121) medium, which acts as a green reaction medium. researchgate.net

Biocatalytic systems, utilizing enzymes or whole microorganisms, offer another green and highly selective approach to organic synthesis. Baker's yeast (Saccharomyces cerevisiae) has been used as a biocatalyst for various reactions, including the synthesis of bioactive heterocycles. dokumen.pub While specific examples for the direct synthesis of this compound using biocatalysts are not extensively documented, the potential for enzymatic reactions in coumarin synthesis is an active area of research. For instance, novel 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives have been synthesized using biogenic ZnO nanoparticles as a catalyst. chimicatechnoacta.ruchimicatechnoacta.ru

Table 2: Organocatalytic and Biocatalytic Synthesis of Coumarin Derivatives
CatalystReactantsProductReaction TypeReference
L-prolineSalicylaldehydes, Active methylene compounds3-Substituted coumarinsKnoevenagel condensation researchgate.net
Biogenic ZnO nanoparticles4-Hydroxycoumarin, Benzaldehyde, Ethylamine3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivativesMannich-type reaction chimicatechnoacta.ruchimicatechnoacta.ru
Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. tandfonline.comkashanu.ac.ir

Microwave-assisted synthesis has been successfully applied to the synthesis of various chromen-2-one derivatives. tandfonline.comnih.gov For example, the synthesis of 3-{2-[1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one was achieved by reacting 3-hydrazinoquinoxalin-2(1H)-one with 6-methyl-3-acetylcoumarin under microwave irradiation, showing a significant rate enhancement compared to conventional heating. scialert.net Another example is the solvent-free synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one, which was completed in just 2 minutes under microwave irradiation with high yields. tandfonline.com

Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to promote chemical reactions. kashanu.ac.ir This method has been used for the synthesis of 3-substituted coumarins via a solvent-free Knoevenagel condensation between salicylaldehydes and 1,3-dicarbonyl compounds, catalyzed by MgFe₂O₄ nanoparticles, resulting in good yields. nih.gov

Table 3: Microwave and Ultrasound Assisted Synthesis of Chromen-2-one Systems
Energy SourceReactantsProductYield (%)TimeReference
Microwave3-Hydrazinoquinoxalin-2(1H)-one, 6-Methyl-3-acetylcoumarin3-{2-[1-(6-Methyl-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-oneNot SpecifiedShorter than conventional scialert.net
Microwave5-Amino-1H-pyrazoles, 3-Benzoyl-2-methyl-4H-chromen-4-one6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines88-932 min tandfonline.com
UltrasoundSalicylaldehydes, 1,3-Dicarbonyl compounds3-Substituted coumarins63-73Not Specified nih.gov
Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of organic solvents or in aqueous media are key principles of green chemistry, as they reduce waste and environmental impact. asianpubs.orgresearchgate.net

Solvent-free synthesis, often combined with microwave or ultrasound irradiation, has proven to be a highly efficient method for preparing coumarin derivatives. nih.govechemcom.com The Knoevenagel condensation of salicylaldehydes with various active methylene compounds to produce 3-substituted coumarins has been achieved under solvent-free conditions using catalysts like stannous chloride dihydrate or cellulose (B213188) sulfonic acid. echemcom.com

Reactions in aqueous media are also highly desirable. L-proline has been used as a catalyst in triethanolamine, an aqueous-like medium, for the synthesis of 3-substituted coumarins. researchgate.net Another green approach involves the use of choline (B1196258) chloride as a biodegradable catalyst in water for the synthesis of various coumarin derivatives, including substituted 2-oxo-2H-chromene-3-carboxylates, with high yields. nih.gov

Table 4: Solvent-Free and Aqueous Medium Synthesis of Coumarin Derivatives
ConditionCatalystReactantsProductYield (%)Reference
Solvent-freeStannous chloride dihydrateSalicylaldehydes, Malononitrile (B47326)/Ethyl cyanoacetate3-Substituted coumarinsExcellent echemcom.com
Solvent-freeCellulose sulfonic acidSalicylaldehyde, Ethyl 3-oxobutanoate3-Acetyl-2H-chromen-2-one88 echemcom.com
Aqueous (Triethanolamine)L-prolineSalicylaldehydes, Active methylene compounds3-Substituted coumarinsNot Specified researchgate.net
AqueousCholine chlorideSalicylaldehydes, Methyl/Ethyl 2-oxo-2H-chromene-3-carboxylatesSubstituted coumarin-3-carboxylatesHigh nih.gov

Advanced Purification and Characterization Techniques in Synthetic Research

The successful synthesis of a target compound relies not only on the reaction itself but also on the effective purification and characterization of the product.

Chromatographic Separations

Column chromatography is a fundamental and widely used technique for the purification of synthetic compounds, including coumarin derivatives. iucr.org Silica gel is the most common stationary phase, and a mixture of solvents, such as ethyl acetate (B1210297) and petroleum ether or hexane, is typically used as the eluent to separate the desired product from unreacted starting materials and byproducts. iucr.org For instance, 3-benzoyl-7-methoxy-2H-chromen-2-one was purified by silica gel column chromatography using an ethyl acetate/petroleum ether mixture. iucr.org

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. asianpubs.org

The characterization of the purified compounds is crucial to confirm their structure and purity. This is typically achieved using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms. peerj.comiucr.org

Infrared (IR) spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl groups in the coumarin ring and the benzoyl substituent. peerj.comiucr.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern. iucr.org

Elemental Analysis: Confirms the elemental composition of the synthesized compound. nih.gov

Spectroscopic Elucidation Methods (e.g., advanced NMR, Mass Spectrometry, IR)

The unambiguous identification and characterization of this compound rely heavily on a combination of modern spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide critical pieces of the structural puzzle.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within the molecule. For coumarin derivatives, the lactone carbonyl (C=O) group within the pyrone ring typically shows a strong absorption band in the region of 1650-1734 cm⁻¹. nih.govscielo.org.za In 3-benzoyl-substituted coumarins, an additional strong absorption corresponding to the benzoyl ketone carbonyl is expected, often appearing at a slightly lower wavenumber due to conjugation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each proton. For this compound, distinct signals are expected for the aromatic protons on both the coumarin ring system and the benzoyl group, as well as a characteristic singlet for the methyl group protons at the 6-position. The proton at the 4-position of the coumarin ring often appears as a distinct singlet in the downfield region. rsc.org

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton. It distinguishes between quaternary, methine, and methyl carbons. scribd.com The spectrum for this compound would show characteristic signals for the two carbonyl carbons (lactone and ketone), the olefinic carbons of the pyrone ring, the aromatic carbons, and the methyl carbon. rsc.orgnih.gov

The specific spectral data for this compound are summarized in the table below.

Table 1: NMR Spectral Data for this compound in CDCl₃. rsc.org
TechniqueChemical Shift (δ) / ppmAssignment
¹H NMR 8.01 (s, 1H)H-4
7.87-7.84 (m, 2H)Aromatic-H (Benzoyl)
7.66-7.61 (m, 1H)Aromatic-H (Benzoyl)
7.51-7.46 (m, 4H)Aromatic-H (Coumarin & Benzoyl)
2.43 (s, 3H)-CH₃
¹³C NMR 193.3C=O (Benzoyl)
159.2C=O (Lactone)
152.0Aromatic/Olefinic C
145.4
136.6
135.2
134.0
129.5
128.9
119.2
117.0
21.2-CH₃

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of a related compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, was critical in confirming its structure when the synthesis led to an unexpected product. nih.gov For this compound (C₁₇H₁₂O₃), the molecular ion peak (M⁺) would confirm its molecular weight of 264.28 g/mol . ontosight.ai

X-ray Crystallography for Definitive Structural Assignment

Single-crystal X-ray crystallography stands as the definitive method for the absolute determination of a molecule's three-dimensional structure in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related compounds provides significant insight into its expected structural features.

For example, the crystal structure of 3-benzoyl-7-methoxy-2H-chromen-2-one reveals that the coumarin ring system is nearly planar and subtends a significant dihedral angle with the benzoyl group's phenyl ring (55.96°). iucr.org A similar non-coplanar arrangement between the coumarin and benzoyl moieties would be expected for the 6-methyl derivative. Another related structure, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, also shows a nearly planar molecule, with a slight interplanar angle of 3.01° between the benzothiazole (B30560) and chromene ring systems. nih.gov The crystal packing in these systems is often stabilized by weak C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.orgnih.gov

The crystallographic data for several analogous coumarin derivatives are presented below, illustrating the common parameters determined in such analyses.

Table 2: Selected Crystallographic Data for Related Coumarin Derivatives.
CompoundFormulaCrystal SystemSpace GroupKey FeatureReference
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-oneC₁₇H₁₁NO₂SMonoclinicP2₁/cNearly planar molecule with short intramolecular S⋯O contact. nih.gov
3-Benzoyl-7-methoxy-2H-chromen-2-oneC₁₇H₁₂O₄MonoclinicP2₁/nDihedral angle of 55.96° between coumarin and phenyl rings. iucr.org
7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-oneC₁₈H₁₄O₄·C₂H₆OMonoclinicP2₁/cCoumarin and phenyl rings are nearly perpendicular (86.55°). nih.gov
4,7-Dimethyl-2H-chromen-2-thioneC₁₁H₁₀OSMonoclinicI2/mMolecular skeleton lies in the crystallographic mirror plane. rsc.org

These examples collectively demonstrate that X-ray crystallography provides unparalleled detail, confirming not only the connectivity of atoms but also their spatial arrangement and the subtle intermolecular forces that govern the crystal lattice.

Reaction Chemistry and Derivatization Strategies of 3 Benzoyl 6 Methyl 2h Chromen 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Chromen-2-one Scaffold

The chromen-2-one nucleus, a benzopyrone system, can undergo both electrophilic and nucleophilic substitution reactions. The reactivity of the benzene (B151609) ring is influenced by the electron-withdrawing nature of the α,β-unsaturated lactone, while the pyrone ring is susceptible to nucleophilic attack.

Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring of the coumarin (B35378) scaffold. The position of substitution is directed by the existing substituents. For instance, nitration of certain coumarin derivatives can lead to the introduction of a nitro group at the 6-position. scispace.com Similarly, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net For example, the bromination of 3-acetylcoumarin (B160212) can yield 3-bromoacetylcoumarin. acgpubs.org

The conditions for these reactions are critical to control the regioselectivity and avoid unwanted side reactions. For example, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid results in a dibromo compound, while using a base like potassium hydroxide (B78521) leads to a monobrominated product. researchgate.net

Table 1: Examples of Halogenation and Nitration Reactions on Coumarin Analogs

Starting MaterialReagent(s)ProductReference
6-NitrocoumarinNitrating agent3,6-Dinitrocoumarin scispace.com
3-AcetylcoumarinN-Bromosuccinimide (NBS)3-Bromoacetylcoumarin acgpubs.org
3-MethoxyacetophenoneN-Bromosuccinimide (NBS)α-Bromo-3-methoxyacetophenone researchgate.net

The α,β-unsaturated system in the pyrone ring of 3-benzoyl-6-methyl-2H-chromen-2-one makes it a suitable Michael acceptor for conjugate additions. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions with coumarin derivatives, including enamines, thiolates, and enolates. masterorganicchemistry.com For example, the enantioselective Michael addition of cyclohexanone (B45756) to 3-benzoyl-6,8-dichloro-2H-chromen-2-one has been reported using a quinidine-derived primary amine as a catalyst. buchler-gmbh.com This reaction yields a chroman-2-one derivative with high stereoselectivity.

The Michael addition is a powerful tool for the construction of more complex molecules from simple coumarin precursors. The reaction proceeds through three key steps: deprotonation of the nucleophile, conjugate addition, and subsequent protonation. masterorganicchemistry.com

Table 2: Michael Addition Reaction with a Coumarin Derivative

EductsCatalystProductReference
3-Benzoyl-6,8-dichloro-2H-chromen-2-one, Cyclohexanone(9R)-6′-Methoxy-cinchonan-9-amine(3R,4S)-3-Benzoyl-6,8-dichloro-4-((S)-2-oxocyclohexyl)chroman-2-one buchler-gmbh.com

Transformations of the Benzoyl Moiety

The benzoyl group at the 3-position of the chromen-2-one ring offers another site for chemical modification, allowing for a range of transformations that can alter the compound's properties.

The phenyl ring of the benzoyl group can undergo electrophilic substitution reactions, similar to the benzene ring of the coumarin scaffold. This allows for the introduction of various substituents, further diversifying the chemical space of these compounds.

The carbonyl group itself can be a site for various reactions. For instance, it can be converted into other functional groups or used as a handle for further synthetic elaborations. Designing derivatives with different substituents on the benzoyl group can be a strategy to explore structure-activity relationships, as seen in the design of some biologically active coumarin derivatives. mdpi.com

Heterocyclic Ring Annulation and Fusion Reactions

The reactive nature of the 3-benzoyl-2H-chromen-2-one system, particularly the pyrone ring, allows for its use as a synthon in the construction of various heterocyclic systems. These reactions often proceed through a ring-opening and recyclization mechanism. tandfonline.com

Reactions with binucleophiles, such as hydrazines and hydroxylamine (B1172632), can lead to the formation of new heterocyclic rings fused to the original coumarin scaffold or the formation of entirely new heterocyclic systems. For example, the reaction of 3-formylchromones with arylhydrazines can yield pyrazole (B372694) derivatives. tandfonline.com Similarly, reaction with hydroxylamine hydrochloride can lead to the formation of isoxazoles. tandfonline.com

The γ-pyrone ring of the chromone (B188151) can be opened by nucleophiles, and the resulting intermediate can then undergo intramolecular cyclization to form new rings. tandfonline.com For instance, the reaction of 3-formylchromones with acetoacetamide (B46550) can furnish pyridine (B92270) derivatives. tandfonline.com These annulation reactions provide a versatile route to a wide array of fused and spiro-heterocyclic compounds with potential biological activities.

Table 3: Examples of Heterocyclic Ring Annulation Reactions

Starting MaterialReagentProduct TypeReference
3-FormylchromonesArylhydrazinePyrazole derivatives tandfonline.com
3-Functionalized chromonesHydroxylamine hydrochlorideIsoxazole derivatives tandfonline.com
3-FormylchromonesAcetoacetamidePyridine derivatives tandfonline.com
3-Bromoacetylcoumarin2-MercaptobenzimidazoleThiazolo-fused imidazole acgpubs.org

Synthesis of Pyran-Fused Derivatives

The fusion of a pyran ring onto the this compound framework has been achieved through various synthetic approaches, yielding novel polycyclic compounds. One notable method involves the reaction of 3-benzoyl-2H-chromen-2-one with active methylene (B1212753) compounds. For instance, the reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) leads to the formation of pyrano[3,4-c]chromene derivatives. semanticscholar.orgresearchcommons.org This transformation is believed to proceed via a Michael addition of the malononitrile carbanion to the activated C3-C4 double bond of the coumarin ring, followed by an intramolecular cyclization. researchcommons.org

Similarly, the reaction of 3-benzoylcoumarin (B162544) with benzoylacetone (B1666692) in the presence of piperidine has been reported to yield 1-benzoyl-2-methyl-4-phenylpyrano[3,4-c]chromen-5(10bH)-one. semanticscholar.org These reactions highlight the utility of the α,β-unsaturated ketone moiety within the coumarin scaffold to act as a Michael acceptor, thereby initiating a cascade of reactions that result in the formation of a new pyran ring.

A summary of representative reactions for the synthesis of pyran-fused derivatives is presented in the table below.

Starting MaterialReagentProductReference
3-Benzoyl-2H-chromen-2-oneMalononitrile2-Amino-5-oxo-4-phenyl-5,10b-dihydropyrano[3,4-c]chromene-1-carbonitrile semanticscholar.org
3-Benzoyl-2H-chromen-2-oneCyanoacetamide2-Amino-5-oxo-4-phenyl-5,10b-dihydropyrano[3,4-c]chromene-1-carbonitrile semanticscholar.org
3-BenzoylcoumarinBenzoylacetone1-Benzoyl-2-methyl-4-phenylpyrano[3,4-c]chromen-5(10bH)-one semanticscholar.org

Formation of Pyrazole, Pyrimidine (B1678525), and Thiazole (B1198619) Fused Systems

The versatile reactivity of this compound extends to the synthesis of various fused five- and six-membered heterocyclic rings, including pyrazoles, pyrimidines, and thiazoles. These reactions often involve the condensation of the coumarin derivative with bifunctional nucleophiles.

Pyrazole Formation: The synthesis of chromeno[4,3-c]pyrazole derivatives can be achieved by reacting 3-benzoyl-2H-chromen-2-one with hydrazine (B178648) hydrate. researchgate.netresearchgate.net The reaction likely proceeds through the initial formation of a hydrazone at the benzoyl carbonyl, followed by cyclization involving the C4-carbonyl of the coumarin ring and subsequent dehydration.

Pyrimidine Formation: The construction of fused pyrimidine rings, such as chromeno[2,3-d]pyrimidines, has been demonstrated through multi-step sequences. For example, 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a chromene derivative, can be reacted with benzoyl chloride and then acetic anhydride (B1165640) to form a chromeno[2,3-d]pyrimidin-4-one. japsonline.com Another approach involves the reaction of a 3-acetyl-6-bromo-2H-chromen-2-one derivative with various reagents to ultimately yield pyrimidine-containing structures. researchgate.net

Thiazole Formation: The synthesis of thiazole-fused coumarins can be accomplished through Hantzsch-type thiazole synthesis. This typically involves the reaction of a 3-(bromoacetyl)-2H-chromen-2-one with a thiourea (B124793) or thioamide derivative. scispace.combepls.comresearchgate.net The reaction of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with hydrazonoyl chlorides has also been shown to produce thiazole derivatives. nih.gov

The following table summarizes some of the key reactions leading to these fused heterocyclic systems.

Target HeterocycleReagentsResulting Fused SystemReference
PyrazoleHydrazine HydrateChromeno[4,3-c]pyrazole researchgate.netresearchgate.net
PyrimidineBenzoyl chloride, Acetic Anhydride (on a chromene derivative)Chromeno[2,3-d]pyrimidine japsonline.com
ThiazoleArylthiourea, Salicylaldehyde (B1680747), Ethyl 4-chloroacetoacetate3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one researchgate.net
Thiazole3-(Bromoacetyl)-2H-chromen-2-one, ThioureaThiazole-fused coumarin scispace.com

Investigations into Ring-Opening and Rearrangement Processes

The coumarin nucleus, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse molecular scaffolds. Studies on 3-substituted coumarins have revealed interesting transformations. For instance, the reaction of 3-benzoyl-2H-chromen-2-one with nitromethane (B149229) in the presence of a base can lead to a rearrangement reaction, ultimately forming pyrrolidine (B122466) derivatives. mdpi.com This transformation is believed to involve a Michael addition of nitromethane to the C3-C4 double bond, followed by a complex series of intramolecular reactions.

In some cases, ring-opening of the pyrone ring is a key step in the formation of other heterocyclic systems. For example, the reaction of 3-formylchromones with certain nucleophiles can proceed through a ring-opening and subsequent ring-closing cascade to yield pyridin-2(1H)-ones. researchgate.net While not directly involving this compound, these studies on related chromone derivatives highlight the potential for such ring-opening and rearrangement pathways.

Chemo- and Regioselectivity in Complex Reaction Pathways

The presence of multiple reactive sites in this compound—namely the C3-C4 double bond, the C2-carbonyl, the C4-carbonyl, and the benzoyl carbonyl—gives rise to challenges and opportunities in controlling the chemo- and regioselectivity of its reactions. The outcome of a reaction can often be tuned by carefully selecting the reagents, catalysts, and reaction conditions.

For example, in reactions with nucleophiles, the initial attack can occur at either the C4 position (Michael addition) or one of the carbonyl groups. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. The synthesis of chromones often faces challenges in controlling the regioselectivity between the formation of six-membered chromone rings and five-membered aurone (B1235358) rings, with the choice of base, catalyst, and solvent playing a crucial role. nih.gov

In the synthesis of fused heterocyclic systems, the regioselectivity of the cyclization step is critical. For instance, in the formation of pyrazolo[3,4-b]pyridines from 3-formylchromones and aminopyrazoles, the reaction proceeds through a specific enamine intermediate, dictating the final regiochemical outcome. researchgate.net While the specific chemo- and regioselectivity of every reaction involving this compound is not exhaustively documented in a single source, the broader literature on chromone chemistry underscores the importance of these considerations in directing the synthesis towards the desired products.

Investigation of Biological Activities Modulated by 3 Benzoyl 6 Methyl 2h Chromen 2 One and Its Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

Exploration of Cellular Antiproliferative and Cytotoxic Effects

Derivatives of the 3-benzoyl-coumarin framework have demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines in laboratory settings. These effects are often attributed to the induction of programmed cell death and interference with the cell cycle and migratory capabilities of cancer cells.

The cytotoxic potential of coumarin (B35378) derivatives has been evaluated against several human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (liver carcinoma). Research has shown that modifications to the coumarin scaffold can significantly influence its potency. For instance, a derivative featuring a 3-(benzoyl)-amino moiety on an 8-methoxycoumarin (B1348513) scaffold exhibited considerable cytotoxic activity against MCF-7 cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 23.38 μM. nih.gov The introduction of a bromine atom at the 5-position of this structure further enhanced its antiproliferative activity, resulting in a significantly lower IC₅₀ value of 11.36 ± 0.55 μM. nih.gov

Similarly, various chromone (B188151) and coumarin derivatives have been tested against the HepG2 liver cancer cell line. nih.govresearchgate.net Studies on related structures, such as 3-acetyl-6-bromo-2H-chromen-2-one derivatives, revealed promising antitumor activity. The pyrazolo[1,5-a]pyrimidine (B1248293) derivative (7c), a thiazole (B1198619) derivative (23g), and a 1,3,4-thiadiazole (B1197879) derivative (18a) showed potent cytotoxicity against a liver carcinoma cell line (HEPG2-1) with IC₅₀ values of 2.70 ± 0.28 µM, 3.50 ± 0.23 µM, and 4.90 ± 0.69 µM, respectively. nih.govresearchgate.net These findings highlight the sensitivity of both breast and liver cancer cell lines to this class of compounds.

Compound DerivativeCell LineIC₅₀ (µM)Source
3-(Benzoyl)amino-8-methoxy coumarinMCF-723.38 nih.gov
3-(Benzoyl)amino-5-bromo-8-methoxy coumarinMCF-711.36 ± 0.55 nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (7c)HEPG2-12.70 ± 0.28 nih.govresearchgate.net
Thiazole derivative (23g)HEPG2-13.50 ± 0.23 nih.govresearchgate.net
1,3,4-Thiadiazole derivative (18a)HEPG2-14.90 ± 0.69 nih.govresearchgate.net

The primary mechanisms underlying the cytotoxic effects of these coumarin derivatives involve the induction of apoptosis and disruption of the normal cell cycle progression in cancer cells. For example, the highly active 3-(benzoyl)amino-5-bromo-8-methoxy-coumarin was found to significantly trigger apoptosis in MCF-7 cells, with a 41.7-fold increase in early-stage apoptosis and a 33-fold increase in late-stage apoptosis. nih.gov

Further mechanistic studies on related chromone derivatives have shown that their cytotoxic effects may stem from their ability to induce DNA fragmentation. nih.gov This process is often associated with changes in the expression levels of key regulatory proteins. Specifically, these compounds can down-regulate the expression of the anti-apoptotic gene Bcl-2 while up-regulating the expression of pro-apoptotic genes such as p53 and Bax. nih.gov Additionally, certain benzo[h]chromene derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, which ultimately leads to apoptosis. researchgate.net

The potential of coumarin derivatives to inhibit cancer cell migration, a critical step in tumor metastasis, has also been investigated. In vitro wound-healing assays are commonly used to assess this activity. Studies on benzylsulfone coumarin derivatives demonstrated that certain compounds in this class clearly retarded the migration of Hela cells. semanticscholar.org In another study using a different model, a benzodiazepine-derived molecule was shown to inhibit the migration of U87MG glioblastoma cells; a wound-healing assay showed that treated cells covered a significantly smaller area (37%) compared to control cells (63%) over a 24-hour period. mdpi.com These findings suggest that the coumarin scaffold and its analogs can interfere with the cellular machinery responsible for cell motility. semanticscholar.orgnih.gov

Analysis of Antimicrobial Properties in In Vitro Models

In addition to their anticancer potential, 3-benzoyl-coumarin and its derivatives have been evaluated for their antimicrobial properties. These in vitro studies test the compounds' ability to inhibit the growth of a range of pathogenic bacteria and fungi.

The antibacterial activity of 3-benzoyl-2H-chromen-2-one and its derivatives has been assessed against both Gram-positive and Gram-negative bacterial strains. In one study, the starting compound, 3-benzoyl-2H-chromen-2-one, was used as a precursor to synthesize a new class of fused chromenes, including pyrano[3,4-c]chromene and chromeno[3,4-c]pyridine derivatives. semanticscholar.orgresearchgate.net The results indicated that while the parent compound had some activity, most of the synthesized derivatives showed moderate to high antibacterial activity against the tested organisms, which included Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). semanticscholar.orgresearchgate.net Notably, derivatives where the starting compound was annulated with a pyrazole (B372694) or pyridine (B92270) ring exhibited distinctly high activity. semanticscholar.org

CompoundBacterial StrainActivity LevelSource
3-Benzoyl-2H-chromen-2-one (Parent Compound)Gram-positive & Gram-negativeBaseline semanticscholar.orgresearchgate.net
Pyrano[3,4-c]chromene derivativesGram-positive & Gram-negativeModerate to High semanticscholar.orgresearchgate.net
Chromeno[3,4-c]pyridine derivativesGram-positive & Gram-negativeHigh semanticscholar.orgresearchgate.net
Chromeno[4,3-c]pyrazole derivativesGram-positive & Gram-negativeHigh semanticscholar.orgresearchgate.net

The antifungal potential of coumarin derivatives has also been explored. Studies have tested these compounds against various fungal strains, particularly from the Candida genus, which are known to cause opportunistic infections. nih.gov Research indicates that specific structural modifications, such as C7-O-alkylation on the coumarin skeleton, can lead to better antifungal activity. nih.gov The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, newly synthesized coumarins such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one showed significant activity against selected fungi. mdpi.com

Compound TypeFungal StrainActivitySource
C7-O-alkylated coumarin derivativesCandida speciesGood nih.gov
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneSelected fungiSignificant mdpi.com
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-oneSelected fungiSignificant mdpi.com

Studies on Antiviral and Anti-HIV Modulations

The coumarin scaffold, particularly with a benzoyl substitution at the 3-position, has been a subject of investigation for its antiviral properties. Researchers have designed and synthesized series of 3-benzoylcoumarin (B162544) derivatives to explore their potential as antiviral agents.

One approach has been to target host-cell kinases, such as MEK1, which are essential for the replication of certain viruses. ontosight.aimdpi.com A series of 3-benzyl and 3-benzoyl coumarin derivatives were designed as allosteric MEK1 inhibitors. ontosight.aimdpi.com These compounds were found to inhibit the ERK pathway and showed significant inhibition of Enterovirus 71 (EV71) replication in cell-based assays, highlighting the potential of the coumarin scaffold in developing host-targeted antiviral therapies. ontosight.aimdpi.comresearchgate.net

In the context of Human Immunodeficiency Virus (HIV), various coumarin derivatives have been assessed for their inhibitory effects on key viral enzymes. While some studies have focused on 3-phenylcoumarins that inhibit HIV replication by targeting Tat protein functions and NF-κB, others have explored different substitution patterns. nih.govnih.gov For instance, research into HIV-1 RNase H and integrase inhibitors has revealed the importance of specific structural features. In a study of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, molecules with benzoyl substitutions were compared to those with benzenesulfonyl groups. The results indicated that the nature of the substituent significantly influences the inhibitory activity against HIV-1 RNase H. mdpi.com Although not directly 3-benzoylcoumarins, these findings underscore the relevance of the benzoyl moiety in the design of HIV inhibitors.

Furthermore, the broader antiviral potential of benzoyl-substituted heterocyclic compounds is supported by studies on derivatives of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one. These compounds have demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). semanticscholar.org

Table 1: Antiviral and Anti-HIV Activity of Benzoyl-Substituted Heterocyclic Derivatives

Compound Class Virus Target Mechanism/Target Key Findings
3-Benzyl/Benzoyl Coumarins Enterovirus 71 (EV71) Allosteric MEK1 Inhibition Significantly inhibited virus replication in HEK293 and RD cells. ontosight.aimdpi.com
3-Phenylcoumarins HIV-1 Tat function, NF-κB Inhibited HIV replication with IC₅₀ values < 25 µM. nih.govnih.gov
6-Benzoyl-benzothiazolin-2-ones HCMV, VZV Viral Replicative Cycle Selectively inhibited HCMV and VZV with a selectivity index of 10 to 20. semanticscholar.org

Evaluation of Anti-Inflammatory Potentials

The anti-inflammatory properties of coumarin derivatives, including 3-Benzoyl-6-methyl-2H-chromen-2-one, are a significant area of research. ontosight.ai The core structure is recognized for its potential to modulate various inflammatory pathways. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Nitric Oxide)

A key aspect of anti-inflammatory activity is the ability to control the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. High levels of NO, produced by activated immune cells such as macrophages, can contribute to pathological conditions during chronic inflammation. nih.gov Studies on various coumarin derivatives have demonstrated their capacity to inhibit NO production. For example, a series of 3-arylcoumarins were evaluated for their inhibitory effect on NO production in lipopolysaccharide (LPS)-activated mouse macrophages, with some derivatives showing significant activity. nih.govmdpi.com Similarly, coumarin Mannich base derivatives have been shown to possess good inhibitory activities against NO release in LPS-challenged BV2 microglial cells. sci-hub.se

The transcription factor NF-κB is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines like TNF-α. The ability of certain coumarin derivatives to inhibit the NF-κB pathway suggests a mechanism for their anti-inflammatory effects. nih.govscienceopen.com For instance, some 3-phenylcoumarin (B1362560) derivatives have been shown to display NF-κB inhibition. nih.govnih.gov

Inhibition of Key Inflammatory Enzymes (e.g., COX, LOX)

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of these enzymes is a key strategy for developing anti-inflammatory agents. Research has shown that 3-benzoylcoumarin derivatives are promising lipoxygenase inhibitors. mdpi.comnih.gov

A study involving QSAR and molecular docking analysis of various coumarin derivatives identified the benzoyl ring at the 3-position as a crucial structural feature for enhanced LOX inhibitory activity. mdpi.comnih.gov In this study, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one emerged as the most potent inhibitor of soybean LOX-3, exhibiting 96.6% inhibition. mdpi.comnih.govnih.gov This highlights the significant potential of the 3-benzoylcoumarin scaffold in targeting key inflammatory enzymes.

Table 2: Lipoxygenase (LOX) Inhibition by 3-Benzoylcoumarin Derivatives

Compound Enzyme Inhibition (%) Reference
3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one Soybean LOX-3 96.6% mdpi.comnih.govnih.gov
3-Benzoyl-2H-chromen-2-one Soybean LOX-3 22.5% mdpi.com

Assessment of Antioxidant Capabilities

The antioxidant activity of this compound and its derivatives has been explored through various in vitro assays, demonstrating their potential to counteract oxidative stress. ontosight.ai

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a key measure of its antioxidant potential. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Several studies have confirmed the free-radical scavenging ability of coumarin derivatives. nih.govsysrevpharm.org Specifically, a series of hydroxy-3-benzoylcoumarins, synthesized from substituted salicylaldehydes, were evaluated for their capacity to scavenge peroxyl radicals using the Oxygen Radical Absorbance Capacity (ORAC) method. semanticscholar.org The results showed that these compounds possess remarkable antioxidant properties. nih.gov For example, one derivative in the series demonstrated an ORAC value of 8.51, indicating potent antioxidant capacity. semanticscholar.org Another study on a 3-benzoyl flavone (B191248) derivative, which shares structural similarities, also reported significant DPPH radical scavenging activity with an IC50 value of 19.75 µg/mL. psu.edu

Table 3: Antioxidant Activity of 3-Benzoylcoumarin Derivatives and Related Compounds

Compound/Derivative Class Assay Result Reference
Hydroxy-3-benzoylcoumarin derivative ORAC 8.51 ± 0.32 semanticscholar.org
3[4'-Dimethylamino] benzoyl-6-methyl-2[4'-dimethylamino] phenyl-2,3-dihydro-4H-chromen-4-one DPPH IC50: 19.75 µg/mL psu.edu

Reduction of Oxidative Stress Markers and Cellular Protection

Beyond direct radical scavenging, 3-benzoylcoumarin derivatives have been shown to protect cells from oxidative damage by modulating endogenous antioxidant defense mechanisms. A key pathway in cellular protection against oxidative stress is regulated by the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of numerous antioxidant and detoxification enzymes. nih.gov

A significant study demonstrated that 3-benzoyl-5-hydroxy-2H-chromen-2-one (a derivative known as LM-031) exerts neuroprotective effects in a cell model of Spinocerebellar ataxia type 17, a neurodegenerative disease associated with increased oxidative stress. nih.govnih.gov Treatment with this compound was found to enhance the expression of NRF2. nih.govnih.govmdpi.com Furthermore, the compound upregulated the cAMP-responsive element-binding protein (CREB) and its downstream anti-apoptotic gene BCL2, while reducing the activation of the energy sensor AMPKα. nih.govnih.gov This modulation of key cellular signaling pathways underscores the potential of 3-benzoylcoumarin derivatives to provide cellular protection against oxidative stress-induced damage.

Investigation of Enzyme Inhibition and Receptor Binding Activities

The core structure of this compound has been the subject of various enzymatic inhibition studies. These investigations are crucial for understanding the molecule's interaction with key biological targets.

Studies on Topoisomerase II and VEGFR2 Inhibition

Coumarin derivatives have been identified as a promising class of compounds for the development of anticancer agents through the inhibition of key enzymes like topoisomerase II (Topo II) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov These enzymes are critical for cell proliferation and angiogenesis, processes that are fundamental to tumor growth and metastasis. mdpi.comrsc.org

Research into novel semisynthetic coumarin derivatives, specifically those derived from coumarin-3-carboxylic acid, has shown potential inhibitory activity against both Topo II and VEGFR2. mdpi.comnih.gov For instance, certain coumarin-amino acid conjugates have demonstrated potent cytotoxicity against cancer cell lines, which has been linked to their ability to inhibit these enzymes. mdpi.com Molecular docking studies have been employed to understand the binding modes of these derivatives within the active sites of Topo IIα and VEGFR2. mdpi.com While direct inhibitory data for this compound is not extensively detailed in these specific studies, the findings for related coumarin structures are significant. For example, a study on coumarin-amino acid dipeptide derivatives reported Topo IIα inhibition with IC50 values ranging from 4.1 µM to 8.6 µM and VEGFR2 inhibition with IC50 values of 23.6 µM and 34.2 µM for the most active compounds. mdpi.comnih.gov These studies suggest that the coumarin scaffold, including the 3-benzoyl variant, is a viable starting point for designing dual inhibitors. researchgate.net

Compound TypeTarget EnzymeIC50 (µM)Reference
Coumarin-dipeptide (β-Ala-L-Met)Topoisomerase IIα8.6 mdpi.comnih.gov
Coumarin-amino acid (Tyr)Topoisomerase IIα4.1 mdpi.comnih.gov
Coumarin-dipeptide (β-Ala-L-Met)VEGFR234.2 mdpi.comnih.gov
Coumarin-amino acid (Tyr)VEGFR223.6 mdpi.comnih.gov
Sorafenib (Reference)VEGFR230 mdpi.com
Doxorubicin (Reference)Topoisomerase IIα9.65 mdpi.comnih.gov

This table presents data for coumarin derivatives to illustrate the potential of the general scaffold, as specific data for this compound was not available in the reviewed sources.

Exploration of Dipeptidyl Peptidase III (DPP III) Inhibition

Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase involved in various pathophysiological processes, making it a target for inhibitor development. A study evaluating a range of coumarin derivatives for their inhibitory potential against human DPP III (hDPP III) provided specific insights into the activity of the 3-benzoylcoumarin scaffold.

In this research, the unsubstituted 3-benzoyl-2H-chromen-2-one (compound 15 in the study) demonstrated only weak inhibitory activity, with 9.6% inhibition at a concentration of 10 µM. However, substitutions on the coumarin ring significantly modulated this activity. The most potent inhibitor from the 3-benzoylcoumarin series was 3-benzoyl-7-hydroxy-2H-chromen-2-one (compound 12), which achieved 100% inhibition at 10 µM and had an IC50 value of 1.10 µM. This highlights the critical role of the hydroxyl group at the C7 position for potent DPP III inhibition. Conversely, derivatives with a hydroxyl group at the C6 position showed moderate activity, while those with chloro, bromo, or ethoxy groups at various positions exhibited weak to no activity.

CompoundSubstitution% Inhibition (at 10 µM)IC50 (µM)
3-Benzoyl-2H-chromen-2-one Unsubstituted9.6%N/A
3-Benzoyl-6-chloro-2H-chromen-2-one6-Chloro4.4%N/A
3-Benzoyl-6-hydroxy-2H-chromen-2-one6-Hydroxy67.5%N/A
3-Benzoyl-7-hydroxy-2H-chromen-2-one7-Hydroxy100%1.10
3-Benzoyl-7-methoxy-2H-chromen-2-one7-Methoxy16.5%N/A

Data sourced from a study on coumarin derivatives as hDPP III inhibitors.

Monoamine Oxidase (MAO)-B Inhibition Studies

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. The coumarin scaffold is recognized for its potential to inhibit MAO-B. nih.gov

Studies on 3-phenylcoumarins have shown that this scaffold is promising for potent MAO-B inhibition. frontiersin.org The presence of a methyl group at the C6 position of the coumarin ring has been found to be more effective for MAO-B inhibition than a methoxy (B1213986) group at the same position. nih.gov However, a crucial finding for the specific compound of interest is that when the 3-phenyl group is replaced by a 3-benzoyl group, the MAO-B inhibitory activity is significantly reduced. nih.gov This suggests that the ketone linker in the benzoyl moiety is detrimental to the interaction with the MAO-B active site compared to the direct phenyl ring linkage. While 6-methyl-3-phenylcoumarin derivatives can exhibit potent, nanomolar-range IC50 values against MAO-B, this compound is expected to be a considerably weaker inhibitor due to the 3-position substituent. mdpi.comresearchgate.net

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. nih.gov Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer therapies. Coumarins are a known class of CA inhibitors that act via a unique mechanism, often showing selectivity for these tumor-associated isoforms over the ubiquitous cytosolic forms hCA I and II. nih.govsemanticscholar.org

Coumarin Derivative TypeTarget IsoformInhibition (Ki or IC50)Selectivity
General CoumarinshCA I, hCA IIInactive (>10,000 nM)High for IX/XII
General CoumarinshCA IX, hCA XIILow nM to µM rangeSelective over I/II
Tertiary sulphonamide coumarinhCA IXIC50 = 4.1µMSelective
Carbothioamide coumarinshCA IX, hCA XIIGood InhibitionSelective

This table summarizes general findings for coumarin derivatives as CA inhibitors, highlighting their typical selectivity profile. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Derivations

The investigation of this compound and its analogues has provided valuable insights into the structure-activity relationships (SAR) for several enzyme targets.

For Dipeptidyl Peptidase III (DPP III) inhibition , the 3-benzoyl group itself is not sufficient for strong activity, as the unsubstituted parent compound is weak. The key determinant for potency is substitution on the coumarin's benzene (B151609) ring. A hydroxyl group at the C7 position dramatically increases inhibitory activity, whereas a hydroxyl group at C6 results in moderate activity. Other substituents like chloro or methoxy groups lead to a significant loss of potency. This indicates a specific hydrogen-bonding interaction involving the C7-hydroxyl group is likely crucial for binding to hDPP III.

Regarding Monoamine Oxidase B (MAO-B) inhibition , the SAR is quite distinct. The 3-benzoyl moiety is significantly less favorable than a 3-phenyl substituent, leading to a strong decrease in activity. nih.gov This suggests that the carbonyl group of the benzoyl substituent creates steric or electronic hindrance in the MAO-B active site. In contrast, for 3-phenylcoumarins, the presence of a methyl group at the C6 position is known to enhance inhibitory potency and selectivity for MAO-B over MAO-A. nih.govmdpi.com Therefore, while the 6-methyl group on the target compound is a favorable feature, it cannot overcome the negative influence of the 3-benzoyl group.

In the context of Carbonic Anhydrase (CA) inhibition , the coumarin scaffold itself is the primary driver of activity, with the lactone ring being the active moiety that undergoes hydrolysis. The substitutions on the ring system, such as the 3-benzoyl and 6-methyl groups, primarily modulate the selectivity and potency towards different CA isoforms. Studies on a wide range of coumarins show that they are generally selective for the tumor-related isoforms hCA IX and XII over the cytosolic hCA I and II. nih.govsemanticscholar.org The specific substitution patterns on the coumarin ring fine-tune the binding affinity within the active site entrance.

For Topoisomerase II and VEGFR2 inhibition , the SAR is based on more complex derivatives. Studies have focused on coumarin-3-carboxylic acid amides and conjugates. mdpi.comnih.gov In these cases, the coumarin serves as a scaffold, and the nature of the amino acid or peptide chain attached at the C3 position is the primary determinant of activity. This indicates that for these targets, the 3-benzoyl group would need to be replaced with other functional groups, such as carboxamides, to achieve potent inhibition. mdpi.com

Mechanistic Investigations at the Molecular and Cellular Levels for 3 Benzoyl 6 Methyl 2h Chromen 2 One

Investigation of Molecular Mechanisms Underlying Antioxidant and Anti-inflammatory EffectsWhile the broader class of coumarins is known for such properties, the specific molecular mechanisms for 3-Benzoyl-6-methyl-2H-chromen-2-one have not been elucidated.

Further experimental research is required to generate the data necessary to fulfill this request.

Metabolic Fate of this compound in Pre-clinical Models

A comprehensive review of scientific literature reveals a significant gap in the understanding of the metabolic fate of this compound in preclinical models. At present, there are no published studies that specifically detail the biotransformation, metabolic pathways, or the identity of metabolites resulting from the in vivo or in vitro metabolism of this compound.

While research exists on the synthesis, chemical properties, and various biological activities of a range of coumarin (B35378) derivatives, specific data on the metabolic breakdown and excretion of this compound is not available. The metabolic profile of coumarin compounds can be complex and is highly dependent on the nature and position of their substituents. Therefore, without dedicated experimental studies, any discussion on the potential metabolic pathways of this compound would be speculative.

Further research, including in vivo studies using animal models and in vitro experiments with liver microsomes or hepatocytes, is necessary to elucidate the metabolic profile of this compound. Such studies would provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a complete understanding of its pharmacological and toxicological profile.

Computational and Theoretical Chemistry Studies on 3 Benzoyl 6 Methyl 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, DFT methods can determine the electron distribution and energy levels within the molecule, which in turn govern its chemical behavior. researchgate.netsapub.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. sapub.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. acs.org For coumarin (B35378) derivatives, the HOMO is often localized on the coumarin ring system, while the LUMO may extend to substituent groups, facilitating intramolecular charge transfer. researchgate.net

Computational studies on related coumarin derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have determined these energy gaps. sapub.orgsapub.org

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Coumarin Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
2-oxo-2H-chromen-6-yl 4-methoxybenzoate DFT/B3LYP/6–311++G(d,p) - - 4.40 sapub.org
(Coumarin-6-yl)-4-tert-butylbenzoate DFT/RB3LYP/6-311++G(d,p) - - 4.45 sapub.org

This table presents data for structurally similar compounds to illustrate the typical values obtained from quantum chemical calculations, as specific data for 3-Benzoyl-6-methyl-2H-chromen-2-one was not available in the reviewed sources.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color scale. nih.gov

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms of both the benzoyl group and the lactone ring, as well as the ether oxygen in the chromenone core. These sites are the most likely to participate in hydrogen bonding or to be attacked by electrophiles. uni-muenchen.de Positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic rings.

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical isotropic shielding values that can be correlated with experimental spectra, aiding in the assignment of complex signals. nih.gov For instance, in related coumarin derivatives, calculated chemical shifts have shown good agreement with experimental data. researchgate.netchimicatechnoacta.ru

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). acs.org This approach calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax). acs.org The calculations can help interpret the electronic transitions, such as π→π* and n→π*, which are characteristic of the chromenone scaffold and its substituents.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or receptor. researchgate.net

Molecular docking is a computational procedure that places a ligand (the small molecule) into the binding site of a protein target to predict its preferred orientation and binding affinity. The results are often expressed as a docking score or binding energy, which estimates the strength of the interaction.

Studies on the closely related compound 3-benzoyl-7-hydroxy-2H-chromen-2-one have demonstrated its potent inhibitory activity against human dipeptidyl peptidase III (hDPP III). nih.gov Docking studies revealed that the compound binds within the inter-domain cleft of the enzyme. nih.gov The analysis identified key interactions responsible for its binding and inhibitory effect. nih.gov

Table 2: Predicted Interactions for 3-benzoyl-7-hydroxy-2H-chromen-2-one with hDPP III

Interaction Type Interacting Residues in hDPP III Source
Hydrogen Bonds Glu329 nih.gov
Van der Waals Interactions Ile315, Phe381, Pro387, Ile390 nih.gov

This table is based on data for the analog 3-benzoyl-7-hydroxy-2H-chromen-2-one to illustrate the type of information generated from docking studies.

Such analyses are crucial for understanding the structure-activity relationship and for guiding the design of more potent inhibitors. nih.gov For this compound, the benzoyl group would be expected to form significant hydrophobic and van der Waals interactions within a protein's binding pocket.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations track the movements and conformational changes of the atoms in the system, providing insights into the stability of the binding.

By simulating the complex in a physiological environment (e.g., in water), researchers can:

Assess the stability of the predicted binding mode.

Analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Observe conformational changes in both the ligand and the protein upon binding.

For the hDPP III inhibitor 3-benzoyl-7-hydroxy-2H-chromen-2-one, MD simulations confirmed that the 7-hydroxy group plays a vital role in stabilizing the complex through persistent hydrogen bonding with the enzyme. nih.gov Similar studies on this compound would be essential to validate docking predictions and understand the dynamic behavior of its interactions with a given target. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3-benzoyl-7-hydroxy-2H-chromen-2-one
3-acetyl-2H-chromen-2-one
2-oxo-2H-chromen-6-yl 4-methoxybenzoate
(Coumarin-6-yl)-4-tert-butylbenzoate

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. analis.com.myjst.go.jp These models are instrumental in predicting the activity of new compounds and understanding the structural features that are important for their biological effects.

Predictive QSAR models have been developed for various coumarin derivatives to understand their biological modulations, including their potential as enzyme inhibitors. nih.govsemanticscholar.org While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on closely related 3-benzoyl-2H-chromen-2-one derivatives offer valuable insights.

For instance, a study on a series of 3-benzoyl-2H-chromen-2-one derivatives as inhibitors of human dipeptidyl peptidase III (hDPP III) resulted in a QSAR model that highlighted the importance of certain molecular descriptors. nih.gov The model indicated that the presence of larger substituents, double and triple bonds, and aromatic hydroxyl groups on the coumarin scaffold enhances the inhibitory activity. nih.gov Although the 6-methyl group in this compound is not a large substituent, this provides a basis for understanding how modifications at this position could influence its biological profile.

Another QSAR study on coumarin derivatives for their lipoxygenase (LOX) inhibition activity identified a model that included atom-centered fragment descriptors. semanticscholar.org This suggests that the local atomic environment within the molecule plays a significant role in its inhibitory potential.

The development of such predictive models generally involves the following steps:

Data Set Preparation: A series of structurally related compounds with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. analis.com.my

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal (cross-validation) and external validation. analis.com.my

The following table summarizes representative data that could be used in the development of a QSAR model for coumarin derivatives:

CompoundSubstitution PatternBiological Activity (IC₅₀ in µM)
3-Benzoyl-7-hydroxy-2H-chromen-2-one7-OH1.10 nih.gov
Unsubstituted 3-benzoyl-2H-chromen-2-one-Weakly active nih.gov
3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one7-benzyloxyStrong LOX inhibitor (96.6% inhibition) semanticscholar.org

Pharmacophore modeling is a crucial aspect of computational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net For coumarin derivatives, key pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

In the context of 3-benzoyl coumarins, studies have revealed several important pharmacophoric features:

Hydrophobic Benzoyl Group: The benzoyl group at the 3-position is a significant hydrophobic feature that can interact with hydrophobic pockets in target enzymes. mdpi.com

Hydrogen Bond Acceptors: The carbonyl oxygen of the coumarin ring and the benzoyl group act as hydrogen bond acceptors, which are crucial for binding to biological targets. nih.gov

Aromatic Rings: The coumarin nucleus and the benzoyl group provide aromatic rings that can engage in π-π stacking interactions with aromatic amino acid residues in the active site of enzymes. nih.gov

Structural descriptors are numerical values that describe the chemical structure of a molecule. In QSAR studies of coumarin derivatives, a variety of descriptors have been found to be important for predicting biological activity. These can be broadly categorized as:

Descriptor CategoryExamplesRelevance
Constitutional Molecular Weight, Number of ringsDescribes the basic composition and size of the molecule.
Topological Connectivity indices, Shape indicesEncodes information about the atom connectivity and branching of the molecule.
Geometrical 3D-MoRSE descriptors, RDF descriptorsDescribes the 3D geometry of the molecule. semanticscholar.org
Electronic Dipole moment, HOMO/LUMO energiesRelates to the electronic properties and reactivity of the molecule.
Quantum-Chemical Charges on atoms, Bond ordersProvides detailed information about the electronic structure.

A QSAR study on coumarin derivatives as lipoxygenase inhibitors identified the following descriptors as significant: C-06 (an atom-centered fragment), RDF035p (a radial distribution function descriptor), and HATS8p (a leverage-weighted autocorrelation descriptor). semanticscholar.org

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics combines computational methods with chemical information to support drug discovery. scilit.com Virtual screening and lead optimization are two key areas where cheminformatics plays a vital role. drugdevelopment.fispirochem.com

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. abap.co.inukaazpublications.com This approach significantly reduces the time and cost associated with experimental screening. For coumarin derivatives, virtual screening can be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening: This approach uses the information from known active compounds to identify new molecules with similar properties. Pharmacophore models are often used in this type of screening. nih.gov

Structure-based virtual screening: This method utilizes the 3D structure of the biological target (e.g., an enzyme) to dock and score potential ligands from a database.

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. drugdevelopment.fispirochem.com Computational methods are extensively used in this process to predict the effect of chemical modifications on the properties of the molecule. For this compound, lead optimization could involve:

Modifying the benzoyl ring: Introducing different substituents on the benzoyl ring to enhance binding affinity or selectivity.

Altering the substitution at the 6-position: Replacing the methyl group with other functional groups to modulate the electronic and steric properties of the molecule.

The following table summarizes the key cheminformatics approaches and their applications in the study of coumarin derivatives:

Cheminformatics ApproachApplicationExample
Virtual Screening Identification of new lead compoundsScreening a database of coumarin derivatives against a specific enzyme target. abap.co.inukaazpublications.com
Pharmacophore Modeling Guiding virtual screening and de novo designDeveloping a pharmacophore model based on known active coumarin derivatives. nih.gov
Molecular Docking Predicting the binding mode and affinity of a ligand to its targetDocking this compound into the active site of a target enzyme. nih.gov
ADMET Prediction Assessing the drug-likeness of a compoundPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of coumarin derivatives. ukaazpublications.com
Lead Optimization Improving the properties of a lead compoundSystematically modifying the structure of this compound and predicting the impact on its activity and properties. drugdevelopment.fispirochem.com

Advanced Research Applications and Future Directions for 3 Benzoyl 6 Methyl 2h Chromen 2 One

Development as Chemical Probes and Biosensors for Biological Systems

The inherent fluorescence of the coumarin (B35378) core, combined with the structural modifications offered by the benzoyl and methyl groups, makes 3-Benzoyl-6-methyl-2H-chromen-2-one and related structures prime candidates for development as chemical probes and biosensors. ontosight.ainih.gov These tools are essential for visualizing and understanding complex biological processes at the molecular level.

Coumarin derivatives are well-regarded for their fluorescent properties, including high quantum yields and stability, which are critical for biological imaging. nih.gov The fluorescence of these compounds can be finely tuned, making them suitable for applications like fluorescent dyes and imaging agents. nih.govnih.gov While the parent coumarin has weak fluorescence, substitutions on the 2H-chromen-2-one ring system can significantly enhance its optical properties. rsc.org

The development of coumarin-based fluorescent probes is a burgeoning area of research. researchgate.net These probes are valuable in medical science and bioimaging for their ability to illuminate cellular components and processes. nih.govrsc.org For instance, the introduction of various functional groups can lead to derivatives with red/far-red fluorescence emissions, which is advantageous for deep tissue imaging as it minimizes interference from autofluorescence from intrinsic biomolecules. nih.gov The design of novel coumarin derivatives continues to be a focus for creating advanced fluorescent materials for bio-imaging applications. acs.org

Key Photophysical Properties of Coumarin Derivatives for Imaging:

Property Significance in Bioimaging Citation
High Quantum Yield Brighter signal for clearer images and higher sensitivity. nih.govresearchgate.net
Photostability Resistance to photobleaching allows for longer observation times. nih.gov
Tunable Emission Spectra Allows for the design of probes for specific applications and multiplex imaging. nih.gov

| Two-Photon Absorption | Enables deeper tissue penetration and reduced photodamage for in-vivo imaging. | nih.gov |

Beyond general imaging, coumarin-based compounds are engineered to act as specific biosensors. Their fluorescence can be designed to change in response to the presence of specific analytes, such as metal ions, pH changes, or biomolecules. researchgate.net This "turn-on" or "turn-off" fluorescent response provides a direct method for detecting and quantifying target molecules within complex biological systems. researchgate.net

For example, coumarin derivatives have been successfully developed as chemosensors for detecting metal ions like Zn²⁺ and Fe³⁺, which play crucial roles in many biological processes. researchgate.net The design of these sensors often involves incorporating a specific binding site for the target analyte into the coumarin scaffold. The binding event alters the electronic properties of the fluorophore, leading to a measurable change in its fluorescence emission. The versatility of the coumarin structure allows for the creation of probes tailored to a wide array of analytes and biological events. researchgate.netnih.gov

Integration into Supramolecular Assemblies and Functional Materials

The ability of this compound to participate in various intermolecular interactions makes it a valuable building block for the construction of larger, functional systems like polymers and nanomaterials through supramolecular assembly.

Coumarin derivatives are increasingly being incorporated into polymers to create functional materials with unique optical and photochemical properties. nih.govnih.gov They can be integrated as nonreactive moieties to impart fluorescence to the polymer backbone, which is useful for applications in optoelectronics such as organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org

Furthermore, the coumarin motif can be used to create photo-responsive polymers. researchgate.net The [2πs + 2πs] photocycloaddition reaction of the coumarin ring upon irradiation with UV light allows for the cross-linking of polymer chains, which can be reversible under certain conditions. nih.gov This property is exploited in the development of self-healing materials and drug delivery systems where the release of a substance can be triggered by light. researchgate.netsemanticscholar.org Nanoparticles and nanofibers containing coumarin derivatives can be prepared through methods like simple precipitation, creating materials suitable for sensors, filtration, and tissue engineering. rsc.orgresearchgate.net

Applications of Coumarin-Containing Polymers:

Application Area Functional Principle Citation
OLEDs Incorporation of fluorescent coumarin dyes into polymer matrices. nih.govrsc.org
Optical Data Storage Photochemical properties of coumarin derivatives. nih.gov
Self-Healing Materials Reversible photocycloaddition of coumarin moieties. semanticscholar.org

| Drug Delivery Systems | Photo-induced cleavage of coumarin groups to release cargo. | researchgate.net |

The structure of this compound allows it to participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov These forces are fundamental to the process of molecular self-assembly, where individual molecules spontaneously organize into well-defined, ordered supramolecular structures. researchgate.net

Exploration in Catalyst Design and Ligand Development

The reactivity of the 3-benzoyl coumarin scaffold has been explored in the context of catalysis, both as a substrate in catalytic reactions and as a potential ligand for transition metal catalysts. nih.govfrontiersin.org The development of new catalytic methods is essential for the efficient and selective synthesis of complex organic molecules.

3-Aroyl coumarins, including the 3-benzoyl variant, are valuable precursors in a variety of catalytic transformations. They have been used as substrates in palladium-catalyzed reactions to synthesize more complex fused-ring systems. sci-hub.seresearchgate.net For instance, palladium-catalyzed cross-dehydrogenative coupling of 3-benzoyl substituted coumarins has been used to create indeno[2,1-c]chromene-6,7-diones, which are fluorescent dyes. researchgate.net

Furthermore, the coumarin structure can be incorporated into ligands designed to coordinate with metal centers, thereby influencing the activity and selectivity of a catalyst. The development of organocatalysts based on coumarin structures has also been reported. For example, a squaramide-based organocatalyst has been shown to be effective in catalyzing reactions involving 3-benzoyl coumarins to produce complex spirooxindole-cyclopropa[c]coumarin compounds with high yields. nih.govfrontiersin.org The continued exploration of coumarin derivatives in catalyst and ligand design holds promise for the discovery of new and efficient synthetic methodologies. rsc.orgresearchgate.net

Synergy Studies with Other Investigational Compounds

While specific synergistic studies focusing exclusively on this compound are not extensively detailed in current literature, the broader class of coumarin derivatives is a subject of significant investigation for combination therapies. The principle behind these studies is to enhance therapeutic efficacy while potentially minimizing adverse effects. nih.gov

Research has shown that coumarin derivatives can act synergistically with other agents. For instance, certain coumarin-based organoselenium compounds have been noted to synergize with chemotherapeutic drugs like carboplatin. mdpi.com Another study highlighted that dicoumarol, a related coumarin compound, results in a synergistic inhibition of cell division when combined with taxol. conicet.gov.ar The coumarin derivative scopoletin (B1681571) is also considered a candidate for combination with other chemotherapeutics to boost therapeutic effectiveness. mdpi.com

These findings create a strong rationale for investigating this compound in similar combination studies. The goal is to determine if it can complement other investigational or established compounds, leading to a mutually beneficial enhancement of their activities. nih.gov Such an integrative approach is a promising strategy in the development of more effective treatment protocols for various diseases.

Design and Synthesis of Next-Generation this compound Derivatives

The synthesis of new coumarin derivatives is a vibrant area of chemical research, driven by the quest for compounds with improved biological activities. scielo.org.zasemanticscholar.org The core structure of this compound serves as a valuable scaffold for creating next-generation molecules. A common strategy involves starting with a closely related precursor, such as 3-acetyl-6-methyl-2H-chromen-2-one, and using it as a synthon to build more complex structures. frontiersin.org For example, a one-pot, three-component reaction has been successfully used to synthesize novel thiazolyl-coumarins, demonstrating an efficient pathway to diversification of the core molecule. frontiersin.org

Other synthetic approaches include the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-ones with thiocarboxamides to produce coumarin derivatives bearing a thiazole moiety. researchgate.net The "click chemistry" approach has also been employed to decorate the coumarin scaffold with 1,2,3-triazole moieties, yielding derivatives with significant biological potential. nih.gov These methods allow for the systematic modification of the coumarin nucleus, enabling the exploration of how different functional groups influence the compound's properties.

Rational Design Based on SAR and Computational Insights

The design of novel derivatives of this compound is increasingly guided by rational, data-driven approaches rather than random screening. nih.govresearchgate.net Central to this is the study of Structure-Activity Relationships (SAR) and the use of computational tools like molecular docking.

SAR studies on related 3-benzoyl-coumarins have provided critical insights. For example, research on a series of substituted 3-benzoyl-2H-chromen-2-ones as inhibitors of human dipeptidyl peptidase III (hDPP III) revealed that the type and position of substituents on the coumarin ring are crucial for activity. nih.govmdpi.com A hydroxyl group at the C7 position was found to confer the most potent inhibitory potential, while other substituents like methoxy (B1213986) or chloro groups at different positions resulted in decreased or weak activity. nih.govmdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for 3-Benzoyl-2H-chromen-2-one Derivatives as hDPP III Inhibitors

Position of Substitution Substituent Group Observed Inhibitory Activity Reference
C7 Hydroxyl (-OH) Most Potent nih.gov, mdpi.com
C6 Hydroxyl (-OH) Moderate nih.gov
C7 Methoxy (-OCH3) Decreased nih.gov
C6 Chloro (-Cl) Weak nih.gov
C6, C8 Bromo (-Br) Inactive nih.gov

This table is generated based on findings from studies on various substituted 3-benzoyl-2H-chromen-2-ones.

Computational (in silico) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict how these newly designed molecules will interact with biological targets. researchgate.netd-nb.info Docking studies can reveal the specific binding modes of a compound within an enzyme's active site, highlighting key interactions like hydrogen bonds and van der Waals forces that are responsible for its biological effect. nih.govmdpi.com These computational insights allow chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. mdpi.com

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds, which can then be screened for biological activity. ingentaconnect.com This approach is highly applicable to the coumarin scaffold. By combining a set of core building blocks (like the coumarin nucleus) with a diverse range of chemical reactants, a multitude of derivatives can be synthesized simultaneously. nih.gov

For instance, a library of novel 2H-chromen-2-one derivatives can be created using a click reaction between various azidoalkyloxy-2H-chromen-2-ones and different propargylamines. nih.gov Similarly, multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are a cornerstone of combinatorial synthesis and have been used to create libraries of coumarin-based thiazoles. frontiersin.org The resulting libraries of diverse but structurally related molecules are then subjected to high-throughput screening to identify "hit" compounds with desired biological activities, which can be further optimized using the rational design principles described earlier.

Broader Impact and Future Perspectives in Chemical Research and Development

The ongoing research into this compound and its derivatives has a significant impact on the broader field of chemical and pharmaceutical sciences. The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. frontiersin.orgnih.gov

Future perspectives in this area are focused on several key themes:

Hybrid Molecules: There is a growing trend in designing hybrid molecules that combine the coumarin scaffold with other known pharmacophores (e.g., triazoles, thiazoles, organoselenium moieties) into a single entity. nih.govmdpi.comresearchgate.net The goal is to create multifunctional agents that can hit multiple targets, potentially leading to synergistic effects and overcoming drug resistance. researchgate.net

Target Specificity: With advanced computational tools and a deeper understanding of SAR, future research will focus on designing derivatives with high potency and selectivity for specific biological targets, such as tumor-associated enzymes, while minimizing off-target effects. researchgate.netnih.gov

Green Chemistry: The development of more environmentally friendly and efficient synthesis methods is a key future direction. The use of eco-friendly catalysts, such as chitosan-grafted poly(vinylpyridine), and one-pot reactions under ultrasonic irradiation represent steps toward sustainable chemical manufacturing. frontiersin.org

New Therapeutic Areas: While much research has focused on areas like anticancer activity, the diverse biological properties of coumarins suggest that derivatives of this compound could be explored for a wider range of applications, including as anti-inflammatory, neuroprotective, or antimicrobial agents. nih.govontosight.ai

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzoyl-6-methyl-2H-chromen-2-one, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves the Pechmann condensation, where substituted phenols react with β-keto esters in the presence of Lewis acids (e.g., ZnCl₂) and acidic conditions (e.g., POCl₃). Key parameters include stoichiometric ratios (e.g., 1:1.2 phenol-to-β-keto ester), reaction temperature (80–100°C), and reaction time (4–6 hrs). Post-reaction neutralization with ice-water and recrystallization using ethanol improve purity and yield (65–75%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., benzoyl and methyl groups).
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELX-2018) with Mo/Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles. Refinement parameters (R-factor < 0.05) ensure structural accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.0734).

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC with C18 column, acetonitrile/water mobile phase) and thermal (DSC/TGA for melting point ~180–185°C) methods. Purity >98% is achievable via successive recrystallization in ethanol .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELXL address them?

  • Methodological Answer : Challenges include thermal motion in the benzoyl group and disorder in methyl positions. In SHELXL:

  • Apply anisotropic displacement parameters (ADPs) for non-H atoms.
  • Use restraints (e.g., SIMU, DELU) to stabilize disordered regions.
  • Validate with CHECKCIF to resolve alerts (e.g., "PLAT414"). Post-refinement, visualize with ORTEP-3 to assess geometric accuracy .

Q. How can conflicting reports on the biological activity of this compound be reconciled?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation steps:

  • Standardize bioassays (e.g., MTT protocol at 24–48 hrs incubation).
  • Cross-validate using structural analogs (e.g., 3-acetyl derivatives) to isolate pharmacophore contributions.
  • Perform Hirshfeld surface analysis to correlate intermolecular interactions (e.g., C–H⋯O) with solubility/bioavailability differences .

Q. What strategies optimize the solid-state synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., FeCl₃) for regioselective benzoylation.
  • Solvent-Free Conditions : Microwave-assisted synthesis (100 W, 120°C) reduces reaction time (30 mins) and byproducts.
  • Crystallization Control : Use slow evaporation (CH₃CN/EtOAc) to obtain diffraction-quality crystals .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 6-methyl group hinders electrophilic substitution at C-5/C-7.
  • Electronic Effects : The electron-withdrawing benzoyl group directs nitration/bromination to C-8. Confirm via DFT calculations (e.g., Mulliken charges) and LC-MS monitoring of reaction intermediates .

Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve contradictions in physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA to identify outlier datasets from HPLC/UV-Vis measurements.
  • QSAR Modeling : Correlate substituent effects (Hammett σ values) with logP (e.g., ClogP ≈ 2.8).
  • Cross-Lab Validation : Share raw data via open repositories (e.g., Zenodo) to ensure reproducibility .

Q. How can researchers leverage Hirshfeld surface analysis to interpret intermolecular interactions in this compound crystals?

  • Methodological Answer : Generate surfaces using CrystalExplorer; quantify interaction ratios (e.g., H⋯H = 45%, C⋯O = 30%). Compare fingerprint plots across polymorphs to identify dominant forces (e.g., π-π stacking in Form I vs. hydrogen bonding in Form II) .

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